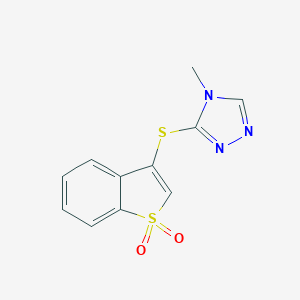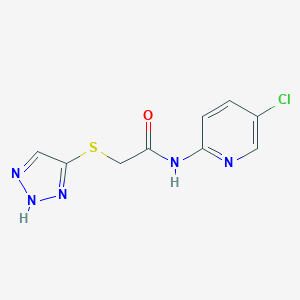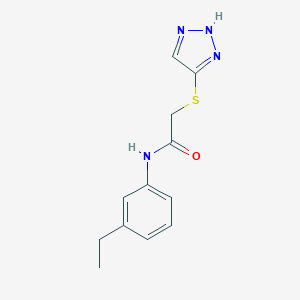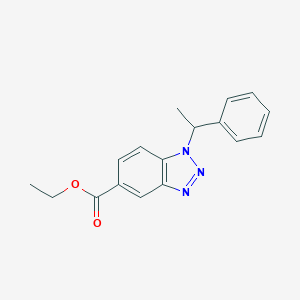
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate, also known as MMDQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMDQ belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the level of acetylcholine, which is a neurotransmitter that plays a crucial role in memory and learning. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has also been reported to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in the cells, which are known to cause cellular damage and inflammation. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has also been reported to protect the neurons from oxidative stress and apoptosis, which are the major causes of neurodegeneration.
実験室実験の利点と制限
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has several advantages for lab experiments, including its easy synthesis and high yield. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is also stable under various conditions and can be easily stored for long periods. However, 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and formulation methods.
将来の方向性
There are several future directions for the research on 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate. One of the potential directions is to study the structure-activity relationship of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate and its analogs to identify the key structural features responsible for its biological activities. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate in animal models and humans to determine its optimal dosage and administration route. Furthermore, the potential use of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate as a therapeutic agent for various diseases needs to be explored further in preclinical and clinical studies.
合成法
The synthesis of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate involves the reaction of 2-methoxyphenylacetic acid with acetic anhydride and 3,3-dimethyl-1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting product is purified by recrystallization to obtain 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate in a high yield.
科学的研究の応用
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. In oncology, 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been reported to exhibit anticancer activity against various types of cancer cells. In cardiovascular diseases, 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been studied for its potential use as a vasodilator and antiplatelet agent.
特性
製品名 |
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate |
|---|---|
分子式 |
C20H23NO3 |
分子量 |
325.4 g/mol |
IUPAC名 |
[2-(2-methoxyphenyl)-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate |
InChI |
InChI=1S/C20H23NO3/c1-13(22)24-19-14-9-5-7-11-16(14)21-18(20(19,2)3)15-10-6-8-12-17(15)23-4/h5-12,18-19,21H,1-4H3 |
InChIキー |
LLXWSMOOHBWXTE-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC=CC=C3OC |
正規SMILES |
CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)
![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)
![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)


![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)